The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity. The presence of the 1,3-benzodioxole moiety suggests potential interactions with biological systems, making it a subject of interest in drug development.
The chemical structure and properties of this compound can be derived from various scientific databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a systematic way to understand its composition and structure.
This compound can be classified under the following categories:
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the reactions.
The molecular formula for this compound is . It contains several distinct structural features:
The compound's structure can be represented using various notations:
CC(=O)N(COCC)C(C1=CC2=C(C=C1OCO2)C(=N)N=N1)C(=O)
InChI=1S/C15H16N4O4/c1-8(17)19-15(22)14(21)12-7(5-20)6(18)9(12)10-3-4-11(23)13(10)16/h3-4,6,8H,5H2,1-2H3,(H,19,22)(H2,16,18)(H2,17)
This compound may participate in several chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled environments to avoid side reactions. Monitoring can be performed using spectroscopic methods to confirm product formation.
The mechanism of action for 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds containing similar structures exhibit:
Characterization techniques such as Mass Spectrometry (MS), NMR spectroscopy, and Infrared (IR) spectroscopy are essential for determining the purity and confirming the structure.
This compound has potential applications in:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6